molecular formula C29H46O4 B12437853 (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol

(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol

Cat. No.: B12437853
M. Wt: 458.7 g/mol
InChI Key: FMQSPIDOGLAJKQ-ZIGRXPLLSA-N
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Description

The compound (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol is a complex organic molecule characterized by its unique hexacyclic structure and multiple chiral centers. This compound is notable for its high degree of symmetry and the presence of multiple oxygen atoms within its framework, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol typically involves a multi-step process that includes the formation of the hexacyclic core followed by the introduction of the hydroxyl groups. Key steps in the synthesis may include cyclization reactions, oxidation, and selective reduction. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The oxygen atoms within the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols. Substitution reactions can introduce different functional groups into the molecule, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s structural features may be exploited for studying enzyme interactions and protein-ligand binding. Its multiple chiral centers make it an interesting subject for stereochemical studies.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of hydroxyl groups and the ability to undergo various chemical modifications make it a promising candidate for drug development.

Industry

In industrial applications, this compound may be used in the production of high-performance materials, such as polymers and resins. Its stability and reactivity profile make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism by which (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol lies in its specific arrangement of chiral centers and the presence of multiple oxygen atoms within its hexacyclic framework. This structural complexity imparts unique chemical properties and reactivity patterns that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H46O4

Molecular Weight

458.7 g/mol

IUPAC Name

(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol

InChI

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3/t18?,19?,20?,21?,22?,25-,26+,27-,28-,29-/m0/s1

InChI Key

FMQSPIDOGLAJKQ-ZIGRXPLLSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@](C1CC[C@@]4([C@]25C=C[C@@]6(C4CC(CC6)(C)C)OO5)C)(CC(C(C3(C)C)O)O)C

Canonical SMILES

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C

Origin of Product

United States

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